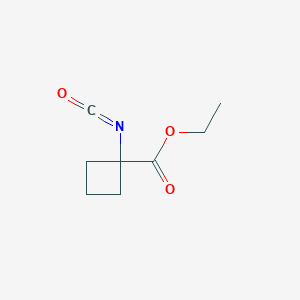

Ethyl 1-isocyanatocyclobutane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

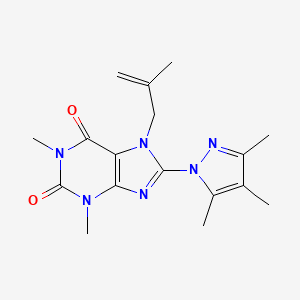

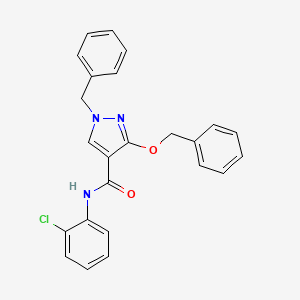

Ethyl 1-isocyanatocyclobutane-1-carboxylate is a chemical compound with the molecular formula C8H11NO3 . It is used as a building block in chemical synthesis .

Molecular Structure Analysis

The molecular weight of this compound is 169.18 g/mol . The specific structure formula or InChI Key are not provided in the sources .Physical and Chemical Properties Analysis

The boiling point and other physical and chemical properties of this compound are not provided in the sources .Applications De Recherche Scientifique

Synthesis and Polymerization

Ethyl 1-isocyanatocyclobutane-1-carboxylate and its derivatives have been utilized in the synthesis and polymerization processes. For instance, ethyl and other alkyl 1-bicyclobutanecarboxylates have been synthesized from cyclobutanedicarboxylic acid and subjected to free radical polymerization. This process demonstrates that bicyclobutanecarboxylates behave similarly to their vinyl counterparts, with the capability of producing polymers with high molecular weight and excellent thermal stability (Drujon et al., 1993).

Metabolite Conversion in Plants

In plant biochemistry, ethylene precursors such as 1-aminocyclopropane-1-carboxylic acid have been a focus, with studies identifying major conjugates like 1-(malonylamino)cyclopropane-1-carboxylic acid in wheat leaves, highlighting the natural occurrence and significance of these metabolites in plant physiology (Hoffman et al., 1982).

Efficient Synthesis of Protected Amino Acids

Efficient methods for synthesizing differentially protected 1-aminocyclobutane carboxylic acids have been developed, utilizing ethyl 1-bromocyclobutanecarboxylate as an intermediate. This approach has provided synthetically useful intermediates for further chemical transformations (Kim et al., 2004).

Oxidative Scission of Cycloalkanes

Research into the oxidative scission of small-sized cycloalkane rings with RuO4 has shown that this compound derivatives can undergo regioselective ring opening, leading to the formation of compounds with potential applications in synthetic organic chemistry (Graziano et al., 1996).

Ethylene Biosynthesis and Regulation

The role of 1-aminocyclopropane-1-carboxylic acid in ethylene biosynthesis and its regulation in plants has been thoroughly investigated. Studies have updated methodologies for analyzing metabolites and enzyme activities related to ethylene production, providing insights into the biosynthetic pathway and its impact on plant development and stress responses (Bulens et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 1-isocyanatocyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-12-7(11)8(9-6-10)4-3-5-8/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEFTWIDTCMAOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC1)N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Toluidino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2711317.png)

![2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2711322.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2711323.png)

![(E)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2711335.png)

![N-(3-chlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2711336.png)

![7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2711338.png)